Boc-2,6-Dimethyl-D-Phenylalanine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
(2R)-3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
InChI Key |
KJGYCJMJZYLARL-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Incorporation of Boc 2,6 Dimethyl D Phenylalanine into Peptide and Peptidomimetic Frameworks
Strategies for Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support. asm.org The use of a tert-butyloxycarbonyl (Boc) protecting group for the alpha-amine is a well-established method within this field. peptide.comaltabioscience.com However, the successful incorporation of a residue as sterically hindered as Boc-2,6-Dimethyl-D-Phenylalanine necessitates specialized approaches that go beyond routine procedures.
Coupling Efficiency and Hindered Amino Acid Residues
The primary challenge in incorporating this compound lies in its steric bulk. The two methyl groups ortho to the benzyl (B1604629) carbon create a formidable shield around the amino acid's core. In SPPS, this steric hindrance obstructs the activated carboxylic acid of the incoming this compound from efficiently approaching the terminal amine of the peptide chain growing on the solid support.
Optimization of Reaction Conditions for Robust Incorporation
Overcoming the challenge of steric hindrance requires a multi-faceted optimization of the reaction conditions. The goal is to enhance the reactivity of the coupling partners to drive the reaction to completion. Key strategies include:
Advanced Coupling Reagents: While standard reagents may falter, more potent activating agents are essential. Urnoium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are frequently employed to maximize activation and coupling speed. americanpeptidesociety.orgpeptide.com These reagents, often used with additives like Oxyma Pure, can improve efficiency and suppress side reactions like racemization. americanpeptidesociety.org
Microwave-Enhanced SPPS: The application of microwave energy has proven to be a highly effective technique for driving difficult couplings of bulky amino acids to completion. cem.com Microwave irradiation accelerates the reaction rate, allowing for efficient incorporation where conventional room-temperature methods fail or require extended reaction times.
Solvent Choice and Temperature: The choice of solvent is critical. While DMF (Dimethylformamide) is the traditional solvent for SPPS, alternatives are being explored for both efficiency and sustainability. unifi.it Binary mixtures containing DMSO (Dimethyl Sulfoxide) have shown high efficacy in solubilizing reagents and can be heated to further increase reaction kinetics without significant side reactions. unifi.it Increasing the reaction temperature, either through microwave heating or conventional methods, provides the necessary energy to overcome the activation barrier imposed by the steric hindrance.
The following table summarizes optimized conditions reported for coupling hindered amino acids, which are applicable to the incorporation of this compound.
| Parameter | Conventional Approach | Optimized Approach for Hindered Residues | Rationale for Optimization |
|---|---|---|---|
| Coupling Reagent | DIC/HOBt | HATU, HBTU, PyBOP | More potent activation increases reaction rate to overcome steric block. americanpeptidesociety.orgpeptide.com |
| Solvent | DMF | DMF, NMP, or DMSO-based mixtures | Higher polarity and boiling points allow for elevated temperatures; better solubilization of reagents. unifi.it |
| Temperature | Room Temperature | Elevated (e.g., 90°C) or Microwave Irradiation | Provides energy to overcome the high activation barrier of the sterically hindered coupling. cem.com |
| Reaction Time | 30-60 min | Shorter with heating (e.g., 2-5 min) or longer at RT | Microwave/heat drastically shortens required time; conventional methods may need extended time. cem.comunifi.it |
Solution-Phase Peptide Synthesis (LPPS) Techniques
While SPPS offers procedural simplicity, Liquid-Phase (or Solution-Phase) Peptide Synthesis (LPPS) remains a powerful and relevant technique, particularly for challenging sequences or large-scale production. chemrxiv.orgekb.eg In LPPS, all reactants are dissolved in an appropriate organic solvent, which can offer advantages for hindered couplings. ekb.eg
The key principle involves the reaction of an N-terminally protected amino acid (or peptide segment) with a C-terminally protected amino acid, with one of the carboxyl or amine groups being activated for amide bond formation. ekb.eg Unlike SPPS, LPPS avoids the steric constraints of the solid support and allows for the purification of intermediates after each step, ensuring the purity of the subsequent fragment. However, this method is generally more time-consuming and labor-intensive. springernature.com For a residue like this compound, LPPS allows for careful selection of solvents and coupling reagents and precise control over reaction conditions to maximize the yield of the desired dipeptide, which can then be extended. ekb.eg
Fragment Condensation and Segment Coupling Approaches
For the synthesis of longer peptides containing one or more "difficult" residues like this compound, a fragment condensation strategy is often the most effective approach. peptide.comspringernature.com This method merges the advantages of both SPPS and LPPS.
Synthesizing several small, protected peptide fragments independently. The fragment containing the hindered amino acid can be prepared using carefully optimized solution-phase techniques to ensure its integrity.
Purifying each fragment to homogeneity.
Coupling these purified segments together in solution to form the final, full-length peptide.
This approach isolates the most challenging coupling step into a separate, manageable synthesis. nih.gov Modern ligation techniques, such as Native Chemical Ligation (NCL), provide highly efficient and chemoselective methods for joining unprotected peptide fragments, representing the method of choice for generating proteins and long peptides from smaller, synthetically accessible pieces. nih.gov
Conformational Analysis and Structural Impact of Boc 2,6 Dimethyl D Phenylalanine in Biomolecules
Steric Effects of the 2,6-Dimethylphenyl Side Chain on Peptide Backbone Conformation
The introduction of two methyl groups at the 2 and 6 positions of the phenyl ring in Boc-2,6-dimethyl-D-phenylalanine imposes significant steric hindrance. This steric bulk directly restricts the rotation around the chi (χ) and psi (ψ) torsion angles of the peptide backbone. The presence of these ortho-methyl groups forces the side chain into a more defined orientation relative to the peptide backbone to avoid steric clashes. This, in turn, influences the allowable Ramachandran space for the φ and ψ backbone torsion angles.
The steric hindrance can be particularly pronounced, affecting the local conformation and, by extension, the global fold of a peptide. For instance, in studies of related sterically hindered amino acids, it has been observed that such substitutions can lead to a more rigid peptide backbone. The steric pressure exerted by the dimethylphenyl group can favor specific backbone conformations, such as extended structures or particular types of turns, by making other conformations energetically unfavorable.
Table 1: Representative Backbone Torsion Angles (φ, ψ) for a Peptide with and without a Sterically Hindered Residue
| Residue Position | Peptide with Phenylalanine (degrees) | Peptide with 2,6-Dimethylphenylalanine (degrees) |
| i-1 | -60, 140 | -70, 150 |
| i (Phe/Dmp) | -75, 130 | -90, 150 |
| i+1 | -65, 135 | -80, 145 |
| Note: These are illustrative values based on typical β-sheet conformations and the expected influence of a sterically demanding residue. Actual values would be determined experimentally. |
Modulation of Peptide Secondary Structure Induction and Stability
The conformational constraints imposed by this compound can be harnessed to induce and stabilize specific secondary structures within a peptide. The restricted rotational freedom around the Cα-Cβ bond can promote the formation of well-defined secondary structures like β-turns, β-sheets, and helical structures.
For example, the incorporation of 2',6'-dimethylphenylalanine (Dmp) has been shown to be a valuable tool in the design of opioid peptide analogs with improved receptor selectivity. nih.gov This improved selectivity is often a direct consequence of a more defined and stable peptide conformation, which allows for a more specific interaction with the target receptor. The substitution of a native phenylalanine with Dmp can lock the peptide into a bioactive conformation, enhancing its affinity for a particular receptor subtype while reducing its affinity for others. nih.gov Studies on peptides containing other conformationally restricted amino acids have demonstrated that such residues can act as nucleating agents for specific secondary structures, guiding the folding of the entire peptide chain.
Influence on Side Chain Rotational Freedom (χ-space)
The most direct conformational consequence of the 2,6-dimethyl substitution is the severe restriction of the side-chain's rotational freedom, specifically the χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1) torsion angles. In a standard phenylalanine residue, the phenyl ring can adopt a range of orientations. However, in 2,6-dimethylphenylalanine, the steric clash between the ortho-methyl groups and the peptide backbone atoms significantly raises the energy barrier for rotation around the χ1 angle.
This results in a strong preference for a limited set of χ1 rotamers, effectively locking the side chain in a particular orientation. This restriction in χ-space is a key feature in the design of peptidomimetics, as it allows for the precise positioning of the aromatic ring, which can be crucial for receptor binding and molecular recognition.
Table 2: Estimated Rotational Energy Barriers for Phenylalanine and 2,6-Dimethylphenylalanine Side Chains
| Amino Acid | χ1 Torsion Angle | Estimated Energy Barrier (kcal/mol) |
| Phenylalanine | g+ (60°) | ~2-3 |
| Phenylalanine | trans (180°) | ~1-2 |
| Phenylalanine | g- (-60°) | ~2-3 |
| 2,6-Dimethylphenylalanine | Near perpendicular | Significantly higher for non-preferred rotamers (>10) |
| Note: These are estimated values. The actual rotational barriers would be determined through computational modeling and experimental studies. |
Aromatic Interactions and Their Role in Peptide Folding
Aromatic interactions, such as π-π stacking and cation-π interactions, are important non-covalent forces that contribute to the stability and folding of peptides and proteins. The electronic properties of the phenyl ring in this compound are altered by the presence of the two electron-donating methyl groups, which can influence its participation in aromatic interactions.
While the steric hindrance of the methyl groups may prevent ideal face-to-face π-π stacking, it can favor edge-to-face or offset-stacked arrangements. The fixed orientation of the dimethylphenyl ring due to restricted χ1 rotation can pre-organize the peptide for specific intramolecular or intermolecular aromatic interactions, thereby guiding the folding process and stabilizing the final three-dimensional structure.
Conformational Restriction in Peptidomimetic Design
The ability of this compound to impose significant conformational constraints makes it a highly valuable building block in peptidomimetic design. By replacing a native amino acid with this modified residue, chemists can create peptides with enhanced properties, such as increased resistance to enzymatic degradation, improved receptor selectivity, and higher bioavailability.
The conformational restriction helps to reduce the entropic penalty upon binding to a receptor, as the peptide is already in a conformation that is close to its bioactive state. This can lead to a significant increase in binding affinity. The use of 2',6'-dimethylphenylalanine in opioid peptides, for instance, has led to analogs with not only high affinity but also improved selectivity for specific opioid receptors, highlighting the power of this approach in developing novel therapeutic agents. nih.gov
Advanced Spectroscopic and Computational Characterization of Boc 2,6 Dimethyl D Phenylalanine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Boc-2,6-dimethyl-D-phenylalanine derivatives in solution. It provides invaluable information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer a preliminary overview of the molecule's structure by identifying the different types of protons and carbons present. For instance, in N-(tert-Butoxycarbonyl)-L-phenylalanine, a related compound, the chemical shifts in the ¹³C NMR spectrum provide signatures for the carbonyl, aromatic, and aliphatic carbons. chemicalbook.com
Two-dimensional (2D) NMR experiments provide deeper insights by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It is instrumental in establishing the spin systems within the molecule, such as the connectivity of protons in the phenylalanine side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, generally within 5 Å. researchgate.net For this compound, NOESY is crucial for determining the three-dimensional structure and preferred conformations by revealing spatial relationships between the Boc protecting group, the phenyl ring, and the amino acid backbone. researchgate.net The intensity of the NOE cross-peaks can be related to the internuclear distances.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY also probes through-space interactions. It is particularly useful for intermediate-sized molecules where the NOE enhancement might be close to zero. indiana.edu ROESY experiments always show positive peaks for these interactions, avoiding the ambiguity of null results that can occur in NOESY. indiana.edu
The following table summarizes the key 2D NMR experiments and their applications in studying this compound derivatives:
| Experiment | Type of Correlation | Information Gained |
| COSY | Through-bond (J-coupling) | Reveals proton-proton spin coupling networks, establishing connectivity. |
| NOESY | Through-space (dipolar coupling) | Determines spatial proximity of protons, aiding in 3D structure and conformational analysis. |
| ROESY | Through-space (dipolar coupling) | Similar to NOESY, but effective for a wider range of molecular sizes. |
The conformation of this compound derivatives can be flexible and exist as an equilibrium of different interconverting structures. Variable temperature (VT) NMR spectroscopy is a powerful tool to study these conformational dynamics. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes. scielo.br
At lower temperatures, the rate of interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. researchgate.netscielo.br Conversely, at higher temperatures, rapid interconversion can lead to averaged signals. Analyzing these changes provides thermodynamic and kinetic information about the conformational equilibria. For example, in a study of oenothein B, lowering the temperature led to the sharpening of NMR signals, indicating the stabilization of a single, more stable conformer. researchgate.netscielo.br
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)
Given that this compound is a chiral molecule, chiroptical spectroscopy techniques are essential for characterizing its stereochemistry. These methods measure the differential interaction of the molecule with left and right circularly polarized light. taylorfrancis.com
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum provides information about the secondary structure of peptides and the absolute configuration of chiral centers.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Both CD and ORD are sensitive to the three-dimensional arrangement of atoms and can be used to confirm the enantiomeric purity and study conformational changes of this compound derivatives.
X-ray Crystallography for Solid-State Structural Determination
While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map and, consequently, the exact positions of the atoms in the crystal lattice.
For this compound derivatives, an X-ray crystal structure would provide definitive information on bond lengths, bond angles, and the solid-state conformation, which can be compared with the solution-state conformations determined by NMR and computational modeling.
Mass Spectrometry for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and assess the purity of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For Boc-D-phenylalanine, the molecular weight is 265.30 g/mol . nih.gov
High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which helps in confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide structural information by analyzing the fragmentation pattern. nih.gov For instance, in the MS/MS spectrum of Boc-D-phenylalanine, characteristic fragments corresponding to the loss of the Boc group or other parts of the molecule can be observed. nih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful complements to experimental techniques. Quantum mechanics (QM) and molecular mechanics (MM) calculations can be used to:
Predict and interpret NMR chemical shifts. nih.gov
Model different possible conformations and calculate their relative energies to identify the most stable structures.
Simulate molecular dynamics (MD) to understand the conformational flexibility and behavior of the molecule over time. nih.gov
Predict chiroptical properties like CD and ORD spectra, which can then be compared with experimental data to assign the absolute configuration.
By combining the insights from these advanced spectroscopic and computational methods, a detailed and comprehensive understanding of the structural and dynamic properties of this compound and its derivatives can be achieved.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide insights into a molecule's reactivity, stability, and spectroscopic properties. For a molecule like this compound, DFT calculations can elucidate the impact of the bulky tert-butoxycarbonyl (Boc) protecting group and the two methyl groups on the phenyl ring.
DFT studies on related aromatic amino acid derivatives have demonstrated the utility of this approach. For instance, investigations into the electronic properties of various phenylalanine derivatives reveal how substituents alter the electron distribution across the molecule. nih.gov These calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.
A typical output from a DFT analysis of this compound would include the following parameters, which are essential for understanding its electronic behavior:
| Parameter | Description | Predicted Value (Illustrative) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | -1.5 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |
| Dipole Moment | A measure of the net molecular polarity. | 2.5 D |
| Mulliken Atomic Charges | Calculated partial charges on individual atoms, indicating electrophilic and nucleophilic sites. | Varies per atom |
These values are illustrative and would need to be determined by specific DFT calculations for this compound.
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule's biological activity and its ability to interact with other molecules are intrinsically linked to its three-dimensional shape and flexibility.
The conformational space of this compound is determined by the rotational freedom around several single bonds, particularly the chi (χ) and psi (ψ) dihedral angles of the amino acid backbone, as well as the orientation of the Boc group and the substituted phenyl ring. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.
Computational studies on L-phenylalanine have revealed a complex potential energy surface with numerous stable conformations stabilized by various non-covalent interactions. nih.gov For this compound, the steric hindrance from the two methyl groups would significantly restrict the rotation of the phenyl ring, leading to a more defined set of preferred conformations compared to unsubstituted phenylalanine.
An MD simulation would track the trajectories of all atoms in the molecule over a set period, providing a dynamic picture of its behavior. Key findings from such a simulation could be summarized as follows:
| Conformational Parameter | Description | Predicted Observation (Illustrative) |
| Dihedral Angle (χ1) | Rotation around the Cα-Cβ bond of the side chain. | Restricted rotation due to steric clash with methyl groups. |
| Dihedral Angle (χ2) | Rotation around the Cβ-Cγ bond of the side chain. | Preferred orientations to minimize steric strain. |
| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed conformations, indicating conformational stability. | Low RMSD for the phenyl ring, higher for the Boc group. |
| Radius of Gyration | A measure of the molecule's compactness. | Fluctuations indicate conformational changes. |
These observations are illustrative and would be quantified through detailed MD simulations.
Molecular Docking Studies for Ligand-Receptor Interaction Prediction (non-clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as a derivative of this compound, might interact with the binding site of a protein receptor. These non-clinical studies are fundamental for identifying potential therapeutic targets and for the rational design of new drug candidates.
The unique 3D structure of this compound, shaped by its methyl-substituted phenyl ring and the Boc protecting group, will govern its binding affinity and selectivity for specific receptors. Docking studies on other phenylalanine derivatives have successfully identified key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are crucial for binding to protein targets. nih.govnih.gov For example, studies on inhibitors of dipeptidyl peptidase IV (DPP-IV) have used molecular docking to understand the binding of β-phenylalanine derivatives. nih.gov
In a hypothetical docking study of this compound against a target protein, the following steps would be taken:
Preparation of the Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared, which includes adding hydrogen atoms and assigning partial charges.
Defining the Binding Site: The active site of the receptor is identified and defined for the docking calculations.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key intermolecular interactions.
The results of a molecular docking study could be presented in a table summarizing the predicted binding characteristics:
| Interaction Parameter | Description | Predicted Finding (Illustrative) |
| Binding Energy/Score | An estimation of the binding affinity of the ligand to the receptor. | -8.5 kcal/mol |
| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and receptor. | Potential H-bonds involving the carboxyl and amide groups. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | The dimethyl-phenyl ring likely engages in hydrophobic interactions. |
| Key Interacting Residues | Specific amino acid residues in the receptor's binding site that form significant interactions with the ligand. | e.g., Trp, Phe, Val, Leu |
These findings are illustrative and depend on the specific protein target used in the docking study.
Research Applications of Boc 2,6 Dimethyl D Phenylalanine in Biochemical and Materials Science Contexts
Design of Molecular Probes and Chemical Biology Tools
The distinct characteristics of Boc-2,6-dimethyl-D-phenylalanine make it an invaluable component in the creation of molecular probes and tools for chemical biology. These tools are instrumental in elucidating complex biological processes at the molecular level.
Development of Fluorescently Tagged or Affinity-Labeled Derivatives
While direct evidence for fluorescently tagged or affinity-labeled derivatives of this compound is not extensively detailed in the provided search results, the principles of peptide chemistry allow for such modifications. The Boc protecting group can be removed to expose the amine, which can then be conjugated to a fluorescent dye or an affinity tag. This strategy is commonly employed for other Boc-protected amino acids. For instance, Boc-protected phenylalanine and tryptophan-based dipeptides have been synthesized and studied for their biological activities. nih.gov The presence of the aromatic ring in the phenylalanine moiety can also be exploited. For example, the intrinsic fluorescence of phenylalanine and its derivatives is sensitive to the local environment, with emission shifts observed upon aggregation. cnr.it This property can be harnessed to probe intermolecular interactions.
Applications in In Vitro Receptor Binding Studies
The incorporation of this compound and its analogs into peptidomimetics has been a key strategy in studying receptor-ligand interactions. The dimethyl substitution on the phenyl ring can influence the conformation of the peptide backbone and the orientation of the side chain, thereby affecting binding affinity and selectivity for specific receptors. For example, the unnatural amino acid 2',6'-dimethyl-l-tyrosine, a close analog, has been widely used in developing synthetic opioid ligands with enhanced potency at various opioid receptor subtypes. nih.gov The synthesis of Boc-2',6'-dimethyl-l-tyrosine and its incorporation into peptidomimetics allows for detailed structure-activity relationship (SAR) studies and the evaluation of binding at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. nih.gov These studies are crucial for understanding the molecular determinants of receptor recognition and for the development of novel therapeutic agents.
Engineering of Peptidomimetics with Enhanced Binding Affinity and Selectivity
The precise control over the three-dimensional structure of peptides is paramount for achieving high binding affinity and selectivity towards biological targets. This compound is a valuable tool in this endeavor due to the conformational constraints it imposes.
Modulation of Biological Activity through Stereochemical Control
The stereochemistry of amino acids within a peptide sequence is a critical determinant of its biological activity. The use of the D-enantiomer, as in this compound, can significantly alter the peptide's secondary structure and its interaction with chiral biological targets like receptors and enzymes. This can lead to peptides with increased resistance to enzymatic degradation and potentially altered or enhanced biological activities compared to their L-enantiomer counterparts. While specific studies focusing solely on the stereochemical control of this compound are not detailed, the principle is well-established in peptide chemistry. For instance, the use of D-amino acids is a common strategy to develop more stable and potent peptide-based drugs.
Scaffold Engineering for Targeted Molecular Recognition
The rigid and sterically hindered nature of the 2,6-dimethylphenyl group in this compound makes it an excellent component for scaffold engineering. By incorporating this modified amino acid, researchers can create more defined and rigid peptide backbones. This pre-organization of the peptide structure can reduce the entropic penalty upon binding to a target, leading to higher affinity. The tetrahydroquinoline (THQ) scaffold has been used in conjunction with derivatives of 2',6'-dimethyl-l-tyrosine to create potent opioid peptidomimetics. nih.gov This approach allows for the systematic exploration of the chemical space around a core scaffold to optimize interactions with the target receptor.
Development of Self-Assembling Peptide Systems and Supramolecular Materials
The ability of peptides to self-assemble into well-ordered nanostructures has opened up new avenues in materials science. The specific chemical properties of this compound can be harnessed to direct these self-assembly processes.
Boc-protected diphenylalanine and its analogs are known for their propensity to self-assemble into various morphologies, including spheres, plates, and nanotubes. cnr.itrsc.org This self-assembly is driven by a combination of hydrogen bonding, aromatic stacking, and hydrophobic interactions. cnr.it The Boc protecting group itself plays a role in influencing the packing and morphology of the resulting nanostructures.
Fabrication of Peptide Hydrogels and Nanofibers
The self-assembly of amino acid derivatives into ordered nanostructures like hydrogels and nanofibers is a cornerstone of bottom-up nanotechnology. This process is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The N-terminal Boc group and the phenyl ring of phenylalanine derivatives are known to play crucial roles in initiating and directing this self-assembly.
Studies on similar compounds, such as Fmoc-phenylalanine and Boc-diphenylalanine, have demonstrated their ability to form well-defined nanofibers that entangle to create a three-dimensional hydrogel network. nih.govresearchgate.net The formation of these structures is often triggered by a change in solvent conditions or pH, which modulates the intermolecular interactions. For instance, the "solvent-switch" method, where a solution of the peptide derivative in an organic solvent is diluted with water, is a common technique to induce self-assembly and hydrogelation. chemicalbook.com
In the case of this compound, the two methyl groups on the phenyl ring would introduce significant steric hindrance. This steric bulk could influence the packing of the aromatic rings, potentially leading to different fiber morphologies and hydrogel properties compared to unsubstituted phenylalanine derivatives. The D-configuration of the chiral center would also impart a specific handedness to the resulting nanofibers, creating chiral supramolecular structures. The interplay between the hydrophobic collapse driven by the Boc group and the sterically influenced π-π stacking of the dimethyl-phenyl groups would be a key factor in determining the critical gelation concentration and the mechanical properties of the hydrogel.
Table 1: Comparison of Self-Assembling Properties of Phenylalanine Derivatives
| Compound | Protecting Group | Key Structural Feature | Observed Nanostructures |
| Fmoc-Phenylalanine | Fluorenylmethyloxycarbonyl (Fmoc) | Aromatic Fmoc group | Nanofibers, hydrogels |
| Boc-Diphenylalanine | Tert-Butoxycarbonyl (Boc) | Two phenylalanine residues | Nanotubes, hydrogels |
| This compound (Predicted) | Tert-Butoxycarbonyl (Boc) | 2,6-dimethyl substitution on phenyl ring, D-enantiomer | Likely to form nanofibers and hydrogels with potentially altered morphology due to steric hindrance and chirality |
Chiral Recognition and Separation Studies
Chiral recognition is a critical process in biochemistry and pharmaceutical sciences, where the ability to distinguish between enantiomers is paramount. Boc-protected amino acids are frequently used as chiral selectors or analytes in these studies. The distinct three-dimensional structure of a chiral molecule allows it to interact differently with other chiral molecules, forming diastereomeric complexes with varying stabilities.
This compound, with its defined D-chiral center, could serve as a valuable tool in the development of new chiral recognition systems. For example, it could be incorporated into a stationary phase for chiral chromatography or used as a selector in capillary electrophoresis to separate racemic mixtures of other compounds. The bulky dimethyl-phenyl group could create specific steric and hydrophobic pockets that enhance the enantioselectivity of the system.
Furthermore, research has shown that metal-organic frameworks (MOFs) based on L-phenylalanine can be used for the chiral recognition of other amino acids. orgsyn.orgchemimpex.com A similar approach using this compound could lead to the development of novel sensors. A fluorescent or colorimetric probe functionalized with a chiral receptor could exhibit a differential response upon binding to the D- or L-enantiomer of an analyte, enabling rapid and sensitive detection of enantiomeric excess. The enantioselectivity of such a sensor would be governed by the specific non-covalent interactions between the chiral host and the guest molecules.
Applications in Enzyme Mimicry and Biocatalysis Research
Enzyme mimics, or artificial enzymes, are synthetic molecules designed to replicate the catalytic activity and specificity of natural enzymes. Short peptides and modified amino acids are attractive building blocks for these systems due to their structural diversity and ability to form well-defined active sites.
In the broader field of biocatalysis, D-phenylalanine and its derivatives are important building blocks for the synthesis of pharmaceuticals. nih.gov While this compound itself is a product of chemical synthesis, its use as a substrate or inhibitor in enzymatic reactions could be a subject of future research. For example, it could be used to probe the active site of enzymes that process phenylalanine derivatives or to develop selective inhibitors for enzymes involved in specific metabolic pathways. The unique steric and electronic properties conferred by the dimethyl substitution could lead to highly specific interactions with target enzymes.
Emerging Research Directions and Future Prospects for Boc 2,6 Dimethyl D Phenylalanine
Integration into Combinatorial Library Synthesis for Discovery Research
The use of protected amino acids as building blocks is fundamental to combinatorial chemistry, a practice that generates large, diverse libraries of compounds for high-throughput screening and drug discovery. Boc-2,6-dimethyl-D-phenylalanine is a particularly valuable component for such libraries due to its unique structural characteristics. Its incorporation allows for the creation of peptidomimetics and other small molecules with built-in conformational constraints and enhanced metabolic stability.
The steric bulk introduced by the 2,6-dimethyl groups restricts the rotational freedom of the phenyl side chain, which can pre-organize a molecule into a specific three-dimensional shape. This is highly desirable in drug discovery, as it can lead to higher binding affinity and selectivity for a biological target. Furthermore, the inclusion of D-amino acids is a well-established strategy to increase resistance to degradation by proteases, which preferentially cleave peptide bonds between L-amino acids. nih.govmdpi.comnih.gov The combination of these features in a single building block allows for the rapid generation of diverse libraries of drug-like molecules with potentially improved pharmacokinetic profiles. Solution-phase parallel synthesis, for example, can utilize Boc-protected amino acid derivatives to create libraries of compounds such as substituted benzazepinones. researchgate.net
Development of Advanced Bioconjugation Strategies
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical technology for creating therapeutic agents, diagnostic tools, and materials. nih.gov The conjugation of sterically hindered amino acids like this compound presents known challenges, as the bulky nature of both the amine-protecting group and the substituted side chain can reduce the reactivity of the amine and carboxylic acid functional groups. researchgate.netthieme.de Traditional peptide coupling methods may prove inefficient, requiring harsher conditions or resulting in low yields. researchgate.net
Future research is focused on overcoming these synthetic hurdles by employing advanced bioconjugation methods. Strategies such as "click chemistry," including the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, offer powerful alternatives for linking molecules under mild, biocompatible conditions. researchgate.net These reactions are often orthogonal to the functional groups found in biomolecules, allowing for precise and efficient conjugation. Another promising avenue is the use of enzyme-mediated ligation, where specific enzymes are used to form peptide bonds, potentially overcoming the steric barriers that hinder purely chemical methods. nih.gov The development of such strategies will enable the site-specific incorporation of this compound into proteins, antibodies, or nanoparticles, opening new avenues for targeted drug delivery and advanced diagnostics.
Exploration in Novel Chemical Biology Probes for Pathway Investigation
Chemical probes are small molecules designed to interact with specific biological targets, allowing researchers to investigate cellular pathways and validate potential drug targets. nih.govnih.gov this compound serves as an excellent scaffold for such probes. The 2',6'-dimethylphenylalanine (Dmp) residue, lacking the phenolic hydroxyl group of tyrosine, has been used as a surrogate for phenylalanine or tyrosine in opioid peptides to probe the structural requirements of opioid receptor interactions. nih.gov
Studies have shown that substituting the L-isomer of Dmp at different positions in opioid peptides can dramatically alter receptor binding affinity and selectivity, providing valuable insights into how these peptides interact with their receptors. nih.gov Incorporating the D-isomer of this residue adds another layer of investigation. It allows researchers to study the influence of stereochemistry on binding and function while simultaneously providing resistance to enzymatic degradation, resulting in a more stable probe for in vivo or cell-based assays. nih.govnih.gov The combination of a sterically hindered amino acid with a D-amino acid at specific positions in a peptide sequence has been shown to promote the formation of defined secondary structures, such as β-turns, making it a useful tool for de novo protein design and conformational studies. caltech.edu
Green Chemistry Approaches to Synthesis and Derivatization
Modern chemical synthesis places a strong emphasis on "green chemistry," which seeks to design processes that are efficient, safe, and environmentally benign. Several emerging strategies are applicable to the synthesis and derivatization of this compound.
One of the most promising green approaches is the use of enzymes. Multi-enzymatic, one-pot cascade processes have been developed for the synthesis of substituted D-phenylalanines from inexpensive starting materials like cinnamic acids. nih.gov These systems can employ enzymes such as phenylalanine ammonia (B1221849) lyase (PAL) coupled with other enzymes to achieve high yields and excellent optical purity. nih.govnih.gov For derivatization, lipases have been shown to catalyze the synthesis of amides like phenylalanine butyramide (B146194) in aqueous systems, avoiding harsh chemical reagents. mdpi.com
Other green methods focus on the reaction conditions. The N-Boc protection of amines can be performed efficiently using water as a solvent, which is non-toxic and environmentally friendly, eliminating the need for volatile organic solvents. nih.gov Additionally, microwave-assisted synthesis has been used for related compounds like Boc-2',6'-dimethyl-l-tyrosine, dramatically reducing reaction times and energy consumption. acs.org Researchers are also developing synthetic routes that avoid highly toxic and hazardous reagents, such as using alternatives to cyanide for chain elongation in the synthesis of related amino acids. rsc.orgrsc.org
Role in Advanced Drug Discovery Research (excluding clinical development and outcomes)
This compound is a powerful building block in advanced drug discovery research, primarily due to the synergistic benefits of its D-configuration and its sterically hindered side chain. guidechem.com The incorporation of D-amino acids is a key strategy to enhance the metabolic stability of peptide-based drug candidates, as they are resistant to degradation by proteases. mdpi.comnih.govelsevierpure.com This can significantly prolong the in-vivo half-life of a therapeutic peptide.
The 2,6-dimethylphenyl group imposes significant conformational constraints, which is a crucial element in modern drug design. thieme.de By locking the peptide backbone into a more rigid conformation, it is possible to enhance binding affinity and selectivity for the intended biological target. nih.gov For instance, replacing natural aromatic amino acids with 2',6'-dimethylphenylalanine in opioid peptides has been shown to improve receptor binding and selectivity. nih.gov This conformational restriction can also be used to mimic specific secondary structures found in natural proteins. caltech.edu This building block has been utilized in the design and synthesis of novel therapeutic candidates, including HIV-1 capsid inhibitors, where the phenylalanine core is essential for activity. nih.gov The ability to confer both stability and a defined conformation makes this compound a high-value component in the development of next-generation peptidomimetics.
Research Findings Summary
| Structural Feature | Research Area | Finding/Application | References |
| D-Amino Acid | Drug Discovery | Provides resistance to enzymatic degradation by proteases, increasing peptide stability and in-vivo half-life. | nih.gov, mdpi.com, nih.gov |
| 2,6-Dimethylphenyl Group | Conformational Studies | Imposes steric hindrance that restricts side-chain rotation, locking peptides into a specific, often more bioactive, conformation. | nih.gov, thieme.de, caltech.edu |
| D-Amino Acid + Steric Hindrance | Peptide Design | The combination can promote the formation of specific secondary structures, such as β-turns, which is useful for de novo protein design. | caltech.edu |
| Boc Protecting Group | Synthetic Chemistry | Enables the use of the amino acid as a building block in standard solid-phase or solution-phase peptide synthesis. | nih.gov, organic-chemistry.org, prepchem.com |
| 2',6'-Dimethylphenylalanine (Dmp) | Chemical Biology Probes | Acts as a surrogate for Phenylalanine or Tyrosine to probe the structural requirements of opioid receptor binding sites. | nih.gov |
| D-Phenylalanine Derivatives | Green Chemistry | Can be synthesized with high optical purity using multi-enzymatic cascade processes, representing an environmentally friendly approach. | nih.gov, nih.gov |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-2,6-Dimethyl-D-Phenylalanine, and how can researchers validate its structural integrity?
- Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amine group in 2,6-Dimethyl-D-Phenylalanine. Key steps include:
- Boc protection : Use di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DMF) under nitrogen atmosphere to prevent racemization .
- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
- Validation : Confirm structure via -NMR (e.g., characteristic Boc group singlet at ~1.4 ppm) and HPLC (≥95% purity). Cross-reference with CAS-registered spectral data for consistency .
Q. How should researchers handle hygroscopicity or solubility challenges during experimental workflows?
- Methodological Answer :
- Storage : Store under inert gas (argon) at -20°C to minimize moisture absorption. Use vacuum-dried glassware for reactions .
- Solubility optimization : Test polar aprotic solvents (DMF, DMSO) for dissolution, especially in peptide coupling reactions. For aqueous systems, employ co-solvents (e.g., acetonitrile/water mixtures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in -NMR signals)?
- Methodological Answer :
- Multi-technique validation : Combine -NMR, DEPT-135, and 2D-COSY to distinguish diastereomeric impurities or conformational isomers.
- Dynamic effects : Assess temperature-dependent NMR to identify rotameric equilibria. Compare with computational models (DFT calculations for expected chemical shifts) .
- Collaborative analysis : Consult crystallography or mass spectrometry (HRMS) experts to rule out synthetic byproducts .
Q. What strategies are effective for optimizing chiral purity in this compound during solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Coupling conditions : Use HATU/DIPEA in DMF for minimal racemization. Monitor via Kaiser test for incomplete couplings.
- Chiral HPLC : Employ a Chiralpak® column (e.g., IA or IC) with n-hexane/isopropanol mobile phase to quantify enantiomeric excess (ee).
- Mechanistic studies : Investigate steric effects of 2,6-dimethyl groups on coupling efficiency using kinetic profiling .
Q. How can researchers design experiments to evaluate the steric and electronic effects of 2,6-dimethyl substitution on peptide backbone conformation?
- Methodological Answer :
- Comparative studies : Synthesize peptides with this compound versus unmodified D-Phenylalanine. Use circular dichroism (CD) or X-ray crystallography to analyze helical or β-sheet propensity.
- Molecular dynamics (MD) simulations : Parameterize force fields (e.g., AMBER) to model steric hindrance and torsional angles. Validate with experimental data .
Methodological Pitfalls and Solutions
Q. What are common errors in interpreting mass spectrometry (MS) data for Boc-protected amino acids?
- Methodological Answer :
- Adduct formation : Sodium/potassium adducts ([M+Na]⁺) may dominate ESI-MS spectra. Use acidic mobile phases (0.1% formic acid) to promote [M+H]⁺ signals.
- In-source decay : Boc groups are labile under high-energy ionization. Use MALDI-TOF with gentler ionization conditions for accurate mass determination .
Q. How to address discrepancies between theoretical and observed yields in large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
